molecular formula C13H14N2O3 B11617723 Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-3-methyl-, 1,4-dioxide CAS No. 88819-96-9

Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-3-methyl-, 1,4-dioxide

Cat. No.: B11617723
CAS No.: 88819-96-9
M. Wt: 246.26 g/mol
InChI Key: XQHOMNXKORVNFJ-UHFFFAOYSA-N
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Description

Molecular Architecture

The compound features a partially saturated quinoxaline backbone fused with a tetrahydro ring system, substituted at positions 2 and 3. Key structural elements include:

  • Quinoxaline 1,4-dioxide core : A bicyclic aromatic system with two oxygen atoms at positions 1 and 4, conferring redox-active properties.
  • Tetrahydro modification : Saturation of the 5,6,7,8-positions reduces aromaticity, enhancing conformational flexibility.
  • Substituents :
    • A methyl group at position 3.
    • A 5-methylfuran-2-yl moiety at position 2, introducing heteroaromatic character.

The molecular formula is C₁₄H₁₆N₂O₃ , with a molar mass of 260.288 g/mol and a calculated logP of 3.299 , indicating moderate lipophilicity.

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are not explicitly provided in available literature, analogous quinoxaline 1,4-dioxides exhibit characteristic signals:

  • ¹H-NMR : Resonances for tetrahydro protons (δ 1.5–2.5 ppm), furanyl protons (δ 6.0–7.5 ppm), and methyl groups (δ 2.1–2.5 ppm).
  • ¹³C-NMR : Distinct peaks for carbonyl carbons (δ 160–180 ppm) and aromatic carbons (δ 110–150 ppm).

Properties

CAS No.

88819-96-9

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-(furan-2-yl)-3-methyl-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C13H14N2O3/c1-9-13(12-7-4-8-18-12)15(17)11-6-3-2-5-10(11)14(9)16/h4,7-8H,2-3,5-6H2,1H3

InChI Key

XQHOMNXKORVNFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

The tetrahydroquinoxaline core is synthesized via condensation of 1,2-diaminocyclohexane with a 1,2-diketone bearing a methyl and furan substituent. The diketone, 3-methyl-2-(furan-2-yl)-1,2-diketone , is typically prepared by oxidation of 3-methyl-2-(furan-2-yl)-1,2-diol using Jones reagent or via Claisen condensation of furfural derivatives.

Key Reaction Conditions:

  • Solvent : Ethanol or acetic acid.

  • Temperature : Reflux (80–100°C) for 6–12 hours.

  • Catalyst : Catalyst-free or tetraethylammonium bromate in aqueous medium.

  • Yield : 70–85% (purified via recrystallization or column chromatography).

Oxidation to 1,4-Dioxide

The intermediate 5,6,7,8-tetrahydro-3-methyl-2-(furan-2-yl)quinoxaline is oxidized to the 1,4-dioxide using:

  • Hydrogen peroxide (30%) in acetic acid under reflux (12–24 hours).

  • m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C (85–90% yield).

Challenges:

  • Over-oxidation may lead to byproducts; careful stoichiometry is critical.

  • N-Oxide stability requires inert atmospheres during purification.

Beirut Reaction with Modified β-Ketoesters

Benzofuroxan Synthesis

Benzofuroxan (o-dinitrosobenzene) is synthesized by HNO₃/H₂SO₄ oxidation of o-nitroaniline.

Cyclization with β-Ketoesters

Reaction of benzofuroxan with methyl 3-(furan-2-yl)-3-oxopropanoate in acetone or toluene under basic conditions (Na₂CO₃ or Et₃N) yields the aromatic quinoxaline 1,4-dioxide.

Key Modifications:

  • Microwave-assisted synthesis : Reduces reaction time from days to 1–2 hours (60–70°C, 60 W).

  • Regioselectivity : Electron-withdrawing groups (e.g., CF₃) enhance cyclization efficiency.

Hydrogenation to Tetrahydroquinoxaline

The aromatic intermediate is hydrogenated using Pd/C (10%) under H₂ (4–6 bar) in ethanol. Challenges include:

  • Partial reduction of N-oxide groups (mitigated by low temperatures <50°C).

  • Yield: 50–65% after purification.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Condensation-OxidationHigh purity; scalableMulti-step oxidation lowers efficiency60–75%
Beirut-HydrogenationDirect N-oxide formationRisk of N-oxide reduction during hydrogenation50–65%
Microwave-Assisted BeirutRapid synthesis; eco-friendlySpecialized equipment required70–80%

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.46 (dd, 1H, H5), 7.72 (ddd, 1H, H6), 4.58 (q, 2H, CH₂), 2.67 (s, 3H, CH₃), 1.47 (t, 3H, CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1354 cm⁻¹ (N-oxide).

Electrochemical Behavior

Cyclic voltammetry reveals reduction potentials at -1.2 to -1.4 V (vs Fc/Fc⁺), indicating facile N-oxide reduction, which correlates with bioactivity .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-3-methyl-, 1,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing ones.

    Reduction: Reduction reactions can be used to remove the dioxide functionality or to reduce other parts of the molecule.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield simpler quinoxaline derivatives .

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives are known for their broad-spectrum antimicrobial properties. The compound has demonstrated effectiveness against various pathogens, including bacteria and fungi.

Case Studies:

  • Antimycobacterial Activity : Quinoxaline derivatives have shown promising results against Mycobacterium tuberculosis, with certain compounds achieving over 99% inhibition of bacterial growth. The presence of N-oxide groups is crucial for maintaining this activity .
  • Antifungal Properties : Some derivatives exhibit antifungal effects comparable to established treatments like amphotericin B against strains such as Candida albicans and Microsporum canis .

Anticancer Applications

Research indicates that quinoxaline derivatives can inhibit the growth of various cancer cell lines.

Case Studies:

  • Cytotoxicity Against Tumor Cells : Certain quinoxaline derivatives have shown high inhibitory effects against tumor cell lines, surpassing traditional chemotherapeutic agents like doxorubicin. These compounds were non-cytotoxic to normal cells at effective concentrations .
  • Mechanism of Action : The anticancer activity is often linked to the structural modifications within the quinoxaline framework that enhance its interaction with cellular targets involved in cancer proliferation .

Anti-inflammatory Properties

Quinoxaline derivatives are also being investigated for their anti-inflammatory effects.

Case Studies:

  • Inhibition of Lipoxygenase : Compounds have been found to significantly reduce lipoxygenase activity, an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma .
  • In Vivo Studies : In animal models, certain quinoxaline derivatives demonstrated superior anti-inflammatory effects compared to standard drugs like indomethacin .

Applications in Chronic Diseases

Beyond antimicrobial and anticancer properties, quinoxaline derivatives are being explored for their potential in treating chronic conditions such as diabetes and neurological disorders.

Case Studies:

  • Diabetes Management : Some quinoxaline derivatives have shown promise in regulating glucose levels and improving insulin sensitivity in diabetic models .
  • Neuroprotective Effects : Research indicates that certain compounds may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Summary of Findings

The diverse applications of Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-3-methyl-, 1,4-dioxide highlight its significance in modern medicinal chemistry. Its antimicrobial efficacy against resistant strains of bacteria and fungi, coupled with its anticancer and anti-inflammatory properties, positions it as a valuable candidate for further research and development.

Application AreaKey Findings
AntimicrobialEffective against M. tuberculosis and various fungi; structure-activity relationship is crucial.
AnticancerHigh cytotoxicity against tumor cells; non-cytotoxic to normal cells; effective mechanism of action identified.
Anti-inflammatorySignificant reduction in lipoxygenase activity; superior effects compared to traditional anti-inflammatories.
Chronic Disease ManagementPotential benefits in diabetes management; neuroprotective properties observed.

Mechanism of Action

The mechanism of action of quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-3-methyl-, 1,4-dioxide involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also induce oxidative stress in cells, leading to cell death. Its ability to intercalate into DNA makes it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: Electron-donating groups (e.g., methyl at position 3) enhance activity in antimycobacterial derivatives . Electron-withdrawing groups (e.g., CF₃) improve antitumor potency but may reduce antimycobacterial efficacy .

Core Modifications: Saturation of the quinoxaline core (5–8 tetrahydro) in the target compound may increase metabolic stability compared to aromatic analogues . Tirapazamine’s fused triazine ring enables hypoxia-selective DNA cleavage, a mechanism shared by many quinoxaline dioxides .

Antimicrobial Activity:

  • Quinocetone: Approved as a veterinary growth promoter, but its propenoyl side chain is metabolically labile, generating reactive intermediates .
  • 3-Methyl-2-(phenylthio) derivative : Exhibits potent antimycobacterial activity (MIC: <12.5 μg/mL), surpassing pyrazinamide in some strains .
  • Target Compound : While unstudied, the furan moiety may enhance antibacterial activity, as N-oxide groups are essential for redox-mediated DNA damage .

Antitumor Activity:

  • Thiophene-CF₃ Derivative: Demonstrates nanomolar cytotoxicity (GI₅₀: 0.07 μM) in hypoxic tumor models, outperforming tirapazamine .

Biological Activity

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-3-methyl-, 1,4-dioxide is particularly notable for its unique structural features that enhance its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3C_{13}H_{14}N_2O_3, with a molecular weight of approximately 246.26 g/mol. The structure includes a tetrahydroquinoxaline core , a furan moiety , and two oxygen atoms contributing to its classification as a 1,4-dioxide. This unique configuration allows for multiple reactive sites, leading to diverse synthetic pathways and modifications that can enhance biological activity .

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit promising anticancer properties. The specific compound has been subjected to various studies evaluating its effectiveness against different cancer cell lines.

  • Case Study Findings :
    • In a study assessing the growth inhibition of various cancer cell lines, quinoxaline derivatives demonstrated significant cytotoxicity. For instance, certain derivatives showed growth inhibition rates exceeding 55% against melanoma cell lines .
    • The structure-activity relationship (SAR) analysis revealed that substituents on the quinoxaline ring significantly influence its anticancer activity. Compounds with electron-withdrawing groups exhibited higher potency compared to those with electron-donating groups .
CompoundCell Line TestedIC50 (μM)Activity Level
Compound 1MALME-M (Melanoma)2.5High
Compound 2MCF-7 (Breast Cancer)4.4Moderate
Compound 3HCT116 (Colon Cancer)3.0High

Other Biological Activities

In addition to anticancer effects, quinoxaline derivatives have been investigated for their potential antimicrobial and anti-inflammatory properties:

  • Antimicrobial Activity : Some studies have indicated that certain quinoxaline derivatives possess antibacterial properties against various pathogens.
  • Anti-inflammatory Effects : Research has shown that these compounds can modulate inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases.

The biological activity of quinoxaline derivatives is often attributed to their ability to interact with cellular targets such as enzymes involved in cancer cell proliferation and survival pathways. For instance:

  • Inhibition of Kinases : Some studies suggest that quinoxaline compounds can inhibit specific kinases that are crucial for tumor growth .
  • Induction of Apoptosis : Evidence indicates that these compounds may induce apoptosis in cancer cells through various biochemical pathways.

Q & A

Basic Research Questions

What synthetic methodologies are effective for preparing 2-(2-furanyl)-5,6,7,8-tetrahydro-3-methylquinoxaline-1,4-dioxide, and how can reaction yields be optimized?

Answer:
Key steps involve:

  • Cyclocondensation : Reacting 1,2-diamines with α-keto esters or diketones under acidic conditions to form the tetrahydroquinoxaline core .
  • Functionalization : Introducing the 2-furanyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using furan-derived boronic acids .
  • N-Oxidation : Treating the quinoxaline core with hydrogen peroxide or m-CPBA to generate the 1,4-dioxide moiety .
    Optimization strategies :
  • Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent side reactions.
  • Adjust stoichiometry (e.g., 1.2–1.5 equivalents of furan derivatives) to maximize substitution efficiency .
  • Monitor reaction progress via TLC or HPLC to minimize over-oxidation during N-oxide formation .

How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Answer:
A multi-technique approach is critical:

  • NMR :
    • ¹H NMR : Identify furanyl protons (δ 6.2–7.4 ppm) and tetrahydroquinoxaline methyl groups (δ 1.2–1.5 ppm).
    • ¹³C NMR : Confirm carbonyl carbons (δ 160–170 ppm) and N-oxide signals (δ 130–140 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • X-ray Crystallography : Resolve regiochemistry of substituents and N-oxide orientation (if single crystals are obtainable) .
  • Elemental Analysis : Validate C, H, N, O content within ±0.3% of theoretical values .

What preliminary assays are recommended to evaluate its biological activity?

Answer:

  • Antiproliferative Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM, with cisplatin as a positive control .
  • Antimicrobial Testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Profiling : Include non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
    Note : Replicate experiments ≥3 times and use ANOVA for statistical significance (p < 0.05) .

Advanced Research Questions

How does the 2-furanyl group influence the compound’s mechanism of action in cancer cells?

Answer:
The furanyl moiety may:

  • Enhance DNA intercalation : Planar furan rings facilitate stacking with DNA base pairs, inducing strand breaks (confirmed via comet assays) .
  • Modulate redox activity : N-Oxide groups generate ROS, triggering apoptosis (measure ROS levels with DCFH-DA probes) .
  • Inhibit kinases : Molecular docking suggests interactions with ATP-binding pockets of EGFR or VEGFR2 (validate via kinase inhibition assays) .
    Comparative studies : Replace furanyl with thiophene or phenyl groups to isolate structure-activity relationships (SAR) .

What contradictions exist in reported data on quinoxaline-1,4-dioxide derivatives, and how can they be resolved?

Answer:
Contradictions :

  • Anticancer vs. Cytotoxicity : Some studies report high anticancer activity (IC₅₀ < 10 μM) , while others note non-selective cytotoxicity .
    Resolution strategies :
  • Standardize cell lines and assay protocols (e.g., use identical passage numbers and serum concentrations).
  • Compare pharmacokinetic parameters (e.g., logP, solubility) to explain variability in bioavailability .
  • Conduct proteomic profiling to identify off-target effects .

How can molecular docking guide the design of derivatives with improved target specificity?

Answer:

  • Target Selection : Prioritize receptors with known quinoxaline interactions (e.g., topoisomerase II, PARP) .
  • Docking Workflow :
    • Prepare ligand structures (optimize geometry at B3LYP/6-31G* level).
    • Use AutoDock Vina or Glide for binding pose prediction.
    • Validate with MD simulations (e.g., 100 ns trajectories in GROMACS) .
  • Key Interactions : Look for hydrogen bonds with catalytic residues (e.g., Asp/Glu in kinases) and π-π stacking with aromatic side chains .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:
Challenges :

  • Low plasma stability due to N-oxide reduction.
  • Matrix interference from proteins/lipids.
    Solutions :
  • Sample Preparation : Use SPE cartridges or protein precipitation with acetonitrile .
  • LC-MS/MS : Employ a C18 column (2.6 μm, 100 Å) with mobile phase: 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 330 → 285 (quantifier) and 330 → 240 (qualifier) .
  • Stabilization : Add 1 mM EDTA to chelate metal ions that catalyze degradation .

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